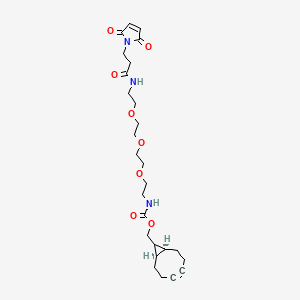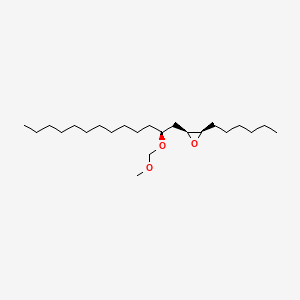![molecular formula C12H19BrN4S B11829013 2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a bipiperidinyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structure of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole allows it to interact with various biological targets, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable brominated carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with a bromine atom at the 5-position.
Introduction of the Bipiperidinyl Group: The bipiperidinyl group can be introduced through a nucleophilic substitution reaction. The brominated thiadiazole is reacted with 1,4’-bipiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring, potentially leading to ring-opened structures.
Wissenschaftliche Forschungsanwendungen
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors and enzymes.
Biological Research: It is used as a probe to study the function of specific proteins and pathways in cellular systems.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bipiperidinyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity. The bromine atom may also play a role in the compound’s reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-yl)-5-bromo-1,3,4-thiadiazole: Lacks the additional piperidine ring, potentially altering its binding properties and reactivity.
2-(Morpholin-4-yl)-5-bromo-1,3,4-thiadiazole: Contains a morpholine ring instead of the bipiperidinyl group, which may affect its solubility and biological activity.
2-(Pyrrolidin-1-yl)-5-bromo-1,3,4-thiadiazole: Features a pyrrolidine ring, leading to different steric and electronic effects.
Uniqueness
2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole is unique due to the presence of the bipiperidinyl group, which provides additional flexibility and potential for diverse interactions with biological targets
Eigenschaften
Molekularformel |
C12H19BrN4S |
|---|---|
Molekulargewicht |
331.28 g/mol |
IUPAC-Name |
2-bromo-5-(4-piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H19BrN4S/c13-11-14-15-12(18-11)17-8-4-10(5-9-17)16-6-2-1-3-7-16/h10H,1-9H2 |
InChI-Schlüssel |
RZUFNIIYSSGLNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NN=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


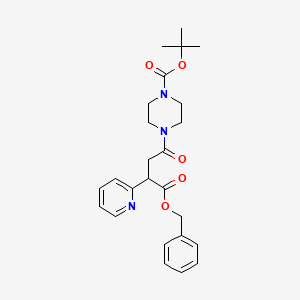

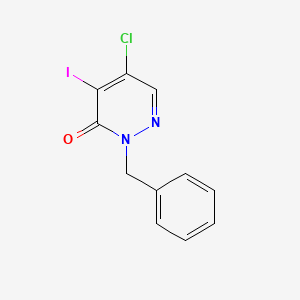
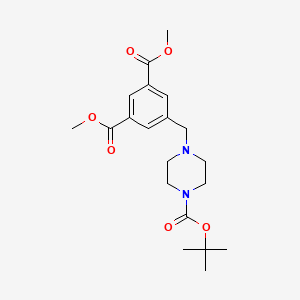
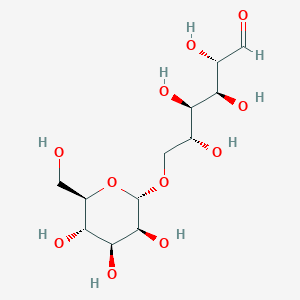
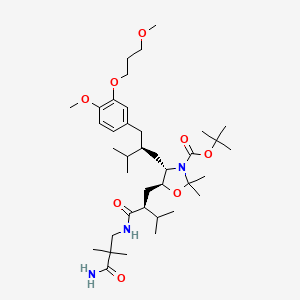
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
